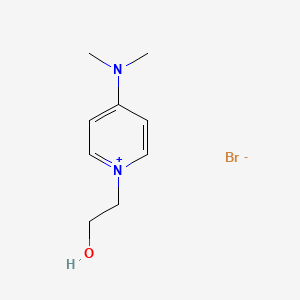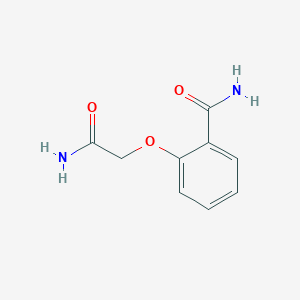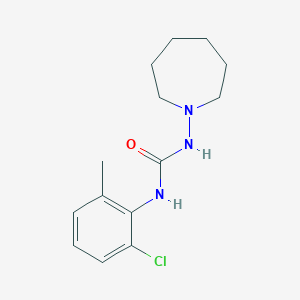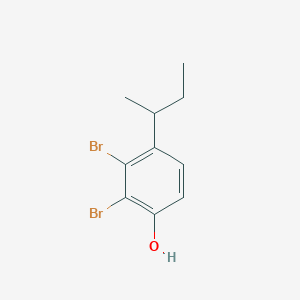
2,3-Dibromo-4-(butan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-(butan-2-yl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds that contain bromine atoms attached to the benzene ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions, a butan-2-yl group at the 4 position, and a hydroxyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(butan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the bromination of 4-(butan-2-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-4-(butan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated phenols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc dust and hydrochloric acid (Zn/HCl) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2,3-Dibromo-4-(butan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-(butan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The butan-2-yl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
2,3-Dibromo-4-(butan-2-yl)phenol can be compared with other bromophenols, such as:
2,4-Dibromophenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
2,6-Dibromo-4-(tert-butyl)phenol: Contains a tert-butyl group instead of a butan-2-yl group, leading to variations in steric effects and reactivity.
4-Bromo-2-(butan-2-yl)phenol:
Propriétés
Numéro CAS |
89453-17-8 |
|---|---|
Formule moléculaire |
C10H12Br2O |
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
2,3-dibromo-4-butan-2-ylphenol |
InChI |
InChI=1S/C10H12Br2O/c1-3-6(2)7-4-5-8(13)10(12)9(7)11/h4-6,13H,3H2,1-2H3 |
Clé InChI |
ZUKRXQRKYKBNHF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=C(C=C1)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


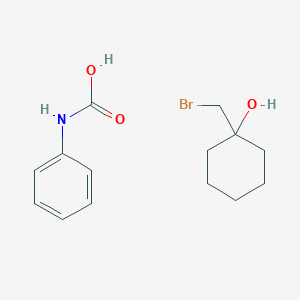
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)


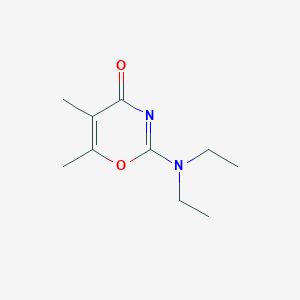
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)



